molecular formula C24H18O5 B3478009 methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate

methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate

Cat. No. B3478009
M. Wt: 386.4 g/mol
InChI Key: ABLFGCIXEPBQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is a chemical compound that belongs to the class of chromones. It is also known as Xanthone methyl ether and is widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is not fully understood. However, it is believed to act by binding to specific receptors in the body, thereby modulating various cellular signaling pathways. It has also been found to inhibit the activity of certain enzymes, leading to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in the body. It also exhibits antioxidant properties, which protect cells from oxidative damage. Additionally, it has been found to induce cell death in cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate in lab experiments is its fluorescent properties. This makes it an ideal probe for studying protein-DNA interactions and other cellular processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate in scientific research. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its use as a fluorescent probe for studying cellular processes. New methods and techniques for using this compound in imaging studies are currently being developed.
Conclusion:
Methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is a unique chemical compound that has many potential applications in scientific research. Its fluorescent properties make it an ideal probe for studying cellular processes, while its anti-inflammatory and antioxidant effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in medicine and biology.

Scientific Research Applications

Methyl 4-{[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]methyl}benzoate is widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study the binding interactions of proteins and DNA. It can also be used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

methyl 4-[(4-oxo-3-phenylchromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-24(26)18-9-7-16(8-10-18)14-28-19-11-12-20-22(13-19)29-15-21(23(20)25)17-5-3-2-4-6-17/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLFGCIXEPBQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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